molecular formula C13H14N2O B3054205 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one CAS No. 58897-60-2

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

Cat. No. B3054205
CAS RN: 58897-60-2
M. Wt: 214.26 g/mol
InChI Key: KDRHOGIZKXNGET-UHFFFAOYSA-N
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Description

“6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one” is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been used in the search for cardiovascular drugs and agrochemicals, and later found to be associated with a plethora of activities .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and oxygen atom at position 3 of the ring .


Chemical Reactions Analysis

A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Scientific Research Applications

Pharmacological Properties and Medicinal Significance

Antihypertensive Activity: Pyridazinones exhibit antihypertensive effects. The incorporation of a 6-substituted phenyl group on the 4,5-dihydro-3(2H)-pyridazinone skeleton enhances cardiovascular effects, making it a potential therapeutic agent for managing hypertension .

Platelet Aggregation Inhibition: Certain 6-aryl-3(2H)-pyridazinone derivatives, particularly those substituted at position 5, inhibit calcium ion influx. This inhibition is crucial for preventing platelet aggregation, which plays a key role in thrombosis and cardiovascular diseases .

Cardiotonic Activities: Pyridazinones have been investigated for their cardiotonic properties. These compounds may influence cardiac contractility and rhythm, potentially aiding in heart failure management .

Analgesic and Anti-Inflammatory Effects: Some pyridazinones exhibit pronounced analgesic and anti-inflammatory activities. These properties make them relevant for pain management and inflammation-related conditions .

Antiulcer Activity: Certain pyridazinones have demonstrated antiulcer effects. They may protect against gastric mucosal damage and promote healing of ulcers .

Antidiabetic Potential: Recent reports suggest that pyridazinones possess antidiabetic properties. Further exploration of this aspect could lead to novel therapeutic strategies for diabetes management .

Anticonvulsant and Antiasthmatic Properties: Pyridazinones have also been investigated as anticonvulsants and antiasthmatic agents. Their effects on neuronal excitability and bronchodilation warrant further study .

Antimicrobial Activity: Emerging evidence indicates that pyridazinones exhibit antimicrobial effects. Their potential as antibacterial or antifungal agents could contribute to combating infectious diseases .

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , there is potential for further exploration and development of “6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one” and similar compounds in the field of medicinal chemistry. Future research could focus on optimizing the synthesis process, exploring new functionalizations, and conducting rigorous safety and efficacy testing.

properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRHOGIZKXNGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408945
Record name 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

CAS RN

58897-60-2
Record name 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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